molecular formula C8H5BrCl2O B105508 2-Bromo-1-(2,5-dichlorophenyl)ethanone CAS No. 4571-25-9

2-Bromo-1-(2,5-dichlorophenyl)ethanone

Cat. No. B105508
CAS RN: 4571-25-9
M. Wt: 267.93 g/mol
InChI Key: JGILXRDUULAMPY-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,5-dichlorophenyl)ethanone” is a chemical compound . It is used in proteomics research .


Synthesis Analysis

The synthesis of “2-Bromo-1-(2,5-dichlorophenyl)ethanone” is not well-documented in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . A related compound, alpha-Bromoketones, can be synthesized from secondary alcohols using ammonium bromide and Oxone .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(2,5-dichlorophenyl)ethanone” is represented by the SMILES string Clc1ccc (Cl)c (c1)C (=O)CBr . The InChI is 1S/C8H5BrCl2O/c9-4-8 (12)6-3-5 (10)1-2-7 (6)11/h1-3H,4H2 .

Scientific Research Applications

Proteomics Research

2-Bromo-1-(2,5-dichlorophenyl)ethanone is a useful biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical pathways.

Synthesis of Novel Compounds

This compound can be used in the synthesis of novel compounds . For instance, it can be used as a starting material or intermediate in the synthesis of more complex molecules. The synthesized compounds can then be characterized by various techniques such as NMR, IR, LCMS, and elemental analysis .

Crystal Structure Analysis

2-Bromo-1-(2,5-dichlorophenyl)ethanone can be used in the study of crystal structures . Understanding the crystal structure of a compound can provide valuable insights into its physical and chemical properties.

Computational Chemistry

This compound can be used in computational chemistry studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . These simulations can provide insights into the behavior of the compound at the molecular level.

Safety and Hazards

“2-Bromo-1-(2,5-dichlorophenyl)ethanone” is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures should be taken when handling it .

properties

IUPAC Name

2-bromo-1-(2,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILXRDUULAMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373626
Record name 2-bromo-1-(2,5-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,5-dichlorophenyl)ethanone

CAS RN

4571-25-9
Record name 2-Bromo-1-(2,5-dichlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4571-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-(2,5-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(2,5-dichlorophenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To 2,5-dichloroacetophenone (5.0 g, 26.45 mmol) in anhydrous tetrahydrofuran (53 mL) under argon was added phenyltrimethylammonium tribromide (9.94 g, 26.45 mmol, 1.0 eq) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h, concentrated, and re-dissolved in ethyl acetate. The organic layer was washed with water (2×250 mL) and brine (1×150 mL), dried (MgSO4), filtered, and evaporated in vacuo. Purification using MPLC chromatography (Biotage) gave 3.47 g (52.5%) of 2-bromo-1-(2,5-dichlorophenyl)ethanone as a clear oil. 1H-NMR (DMSO-d6) δ 7.93 (dd, J=2.1 Hz, 0.9 Hz, 1H), 7.61 to 7.60 (m, 2H), 4.86 (s, 2H);
Quantity
5 g
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reactant
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9.94 g
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reactant
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53 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 2′,5′-dichloroacetophenone (1.0 g, 5.0 mmol) in acetic acid (10 mL) was added HBr (˜1%) followed by a solution of bromine (0.80 g, 5.0 mmol) in acetic acid (3 mL). The resultant mixture was warmed to room temperature and stirred overnight. The mixture was poured into ice water and then neutralized with saturated aqueous sodium carbonate solution. Saturated aqueous sodium thiosulfate solution was then added to the mixture. The resultant mixture was extracted with ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography afforded 2-bromo-1-(2,5-dichlorophenyl)ethanone as an oil (0.70 g, 50% yield). 1H NMR (400 MHz, CDCl3): 7.54 (d, J=2.4 Hz, 1H), 7.43 (m, 1H), 7.40 (m, 1H), 4.68 (s, 2H).
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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1 g
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10 mL
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0.8 g
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Synthesis routes and methods III

Procedure details

2,5-Dichloroacetophenone (20.9 g, 0.11 mol) was dissolved in diethyl ether (300 mL) and the reaction mixture was cooled to 0° C. Bromine (5.66 mL, 0.11 mol) was added slowly dropwise and the reaction mixture was allowed to warm to room temperature over 20 minutes. The reaction mixture was treated with saturated aqueous NaHCO3 solution (250 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo, yielding the title compound (20.0 g, 68%) as a yellow oil. δH (d6-DMSO) 7.94 (dd, J 2.2, 0.3 Hz, 1H), 7.61 (m, 2H), 4.88 (s, 2H).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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